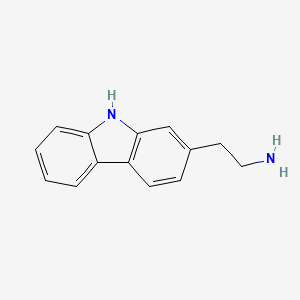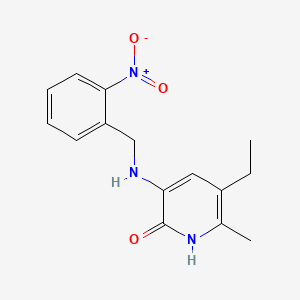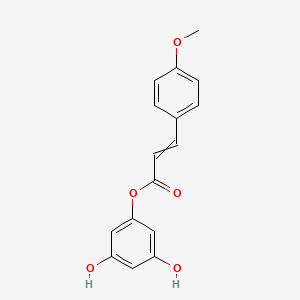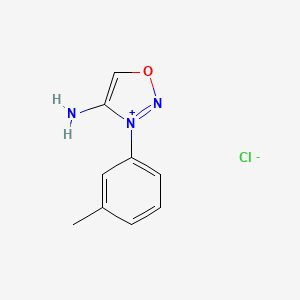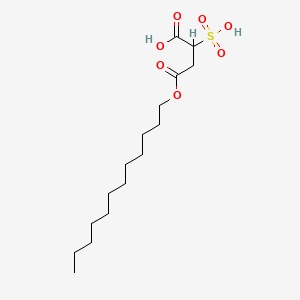
4-Lauryl sulfosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Lauryl sulfosuccinate is an anionic surfactant widely used in various industries due to its excellent emulsifying, dispersing, and cleansing properties. It is known for being milder than many other surfactants, making it a popular choice in personal care products such as shampoos, soaps, and body washes. This compound is also valued for its biodegradability and relatively low environmental impact.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-lauryl sulfosuccinate typically involves two main steps: esterification and sulfonation.
Esterification: Lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.
Sulfonation: The lauryl maleate is then reacted with sodium bisulfite to produce this compound. This step involves careful control of pH and temperature to optimize the reaction and minimize by-products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves:
Raw Material Handling: Ensuring the purity of lauryl alcohol and maleic anhydride.
Reaction Control: Automated systems to monitor and adjust reaction conditions.
Purification: Techniques such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Lauryl sulfosuccinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Lauryl alcohol and related compounds.
Substitution: Various substituted sulfosuccinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Lauryl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its mild nature.
Medicine: Investigated for its potential in drug delivery systems and as a component in topical formulations.
Industry: Widely used in personal care products, detergents, and
Eigenschaften
CAS-Nummer |
119644-80-3 |
|---|---|
Molekularformel |
C16H30O7S |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
4-dodecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C16H30O7S/c1-2-3-4-5-6-7-8-9-10-11-12-23-15(17)13-14(16(18)19)24(20,21)22/h14H,2-13H2,1H3,(H,18,19)(H,20,21,22) |
InChI-Schlüssel |
GXJHFVAYHCXDQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


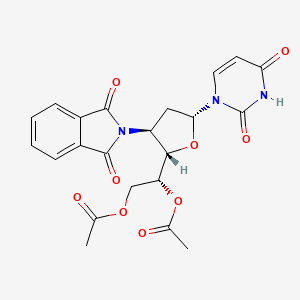
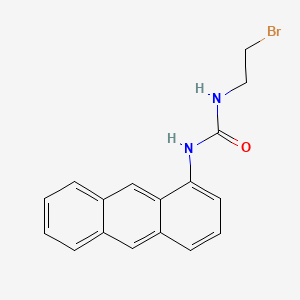
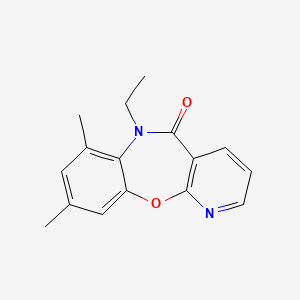
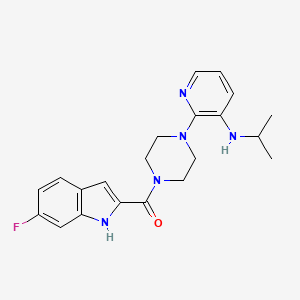

![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)


![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)
